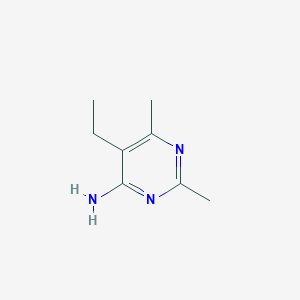
5-Ethyl-2,6-dimethylpyrimidin-4-amine
Descripción general
Descripción
5-Ethyl-2,6-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Ethyl-2,6-dimethylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrimidine class of compounds, characterized by a six-membered aromatic ring containing nitrogen atoms. Its molecular formula is with a molecular weight of approximately 168.21 g/mol. The structure features ethyl and dimethyl substituents that influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 - 62 |
| Escherichia coli | 31 - 125 |
| Pseudomonas aeruginosa | 62 - 250 |
The compound demonstrates bactericidal effects, likely through the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Antiviral Potential
In addition to its antibacterial properties, this compound has been explored for antiviral applications. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or receptors, although specific mechanisms remain to be fully elucidated.
Antifungal Activity
The compound also shows antifungal properties against various fungal pathogens. Research indicates effectiveness in reducing fungal growth and biofilm formation, making it a candidate for further development in antifungal therapies .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes involved in bacterial cell wall synthesis or metabolic pathways, thereby inhibiting their activity.
- Receptor Modulation : It may interact with cellular receptors to modulate signaling pathways critical for microbial survival and replication.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antibacterial Activity : A study demonstrated that the compound significantly inhibited the growth of MRSA (Methicillin-resistant Staphylococcus aureus) strains with an MIC value lower than traditional antibiotics like ciprofloxacin .
- Antiviral Screening : In vitro assays showed that the compound could reduce viral load in infected cell lines by up to 70%, suggesting potential as an antiviral agent.
- Fungal Biofilm Disruption : Research indicated that treatment with the compound led to a significant reduction in biofilm formation by Candida species, highlighting its potential in treating biofilm-associated infections .
Propiedades
IUPAC Name |
5-ethyl-2,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-4-7-5(2)10-6(3)11-8(7)9/h4H2,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLDQEAHSBWECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















